HCl Salt vs. Free Base: Aqueous Solubility Enhancement for Biological Assay Compatibility
The hydrochloride salt of 1-(6-chloropyridin-3-yl)cyclopropanamine (MW 205.08) exhibits markedly enhanced aqueous solubility compared to its free base form (MW 168.62, LogP 2.38, PSA 38.91 Ų). The free base has a computed LogP of 2.38, indicating moderate lipophilicity and limited intrinsic water solubility . Conversion to the HCl salt protonates the primary amine (estimated conjugate acid pKa ~9–10 for cyclopropanamine-class compounds [1]), producing a charged ammonium species that increases water solubility and facilitates dissolution in aqueous buffers for biological assays . This salt form also provides improved solid-state stability and handling characteristics relative to the free base, which is typically supplied as an oil or low-melting solid .
| Evidence Dimension | Aqueous solubility and formulation readiness |
|---|---|
| Target Compound Data | HCl salt: MW 205.08, water-soluble solid; supplied as crystalline powder (CymitQuimica min. 95% purity; Fujifilm Wako/Enamine) |
| Comparator Or Baseline | Free base (CAS 1060811-72-4): MW 168.62, LogP 2.38, PSA 38.91 Ų; limited aqueous solubility; supplied as oil or solid, purity 97% (Bidepharm) |
| Quantified Difference | The free base LogP of 2.38 corresponds to an estimated intrinsic aqueous solubility in the sub-millimolar range; protonation in the HCl salt is expected to increase aqueous solubility by ≥10-fold (class-level estimate for primary amine hydrochlorides) [1]. |
| Conditions | Computed LogP and PSA from Chemsrc database; solubility inferred from amine hydrochloride salt general behavior (pKa of conjugate acid ~9–10) [1]. |
Why This Matters
For scientists procuring this compound for biochemical or cell-based assays, the HCl salt eliminates the need for pre-formulation solubilization steps (e.g., DMSO stock titration or pH adjustment) required when handling the free base, reducing assay variability and saving experimental time.
- [1] Kuujia. Cyclopropanamine: A Novel Cyclopropylamine Derivative with Therapeutic Potential. Notes: pKa of amine group 10.2–10.8 for cyclopropanamine-class compounds. 2025. View Source
